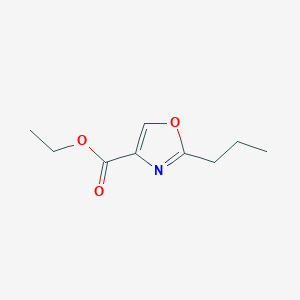

Ethyl 2-propyloxazole-4-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO3 |

|---|---|

Molecular Weight |

183.20 g/mol |

IUPAC Name |

ethyl 2-propyl-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C9H13NO3/c1-3-5-8-10-7(6-13-8)9(11)12-4-2/h6H,3-5H2,1-2H3 |

InChI Key |

MXHQZXLMTHAOOC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(=CO1)C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Propyloxazole 4 Carboxylate and Analogous Oxazole 4 Carboxylates

Overview of Oxazole (B20620) Ring System Construction

The synthesis of the oxazole core can be broadly categorized into several approaches, including intramolecular cyclization, intermolecular cyclization, and multicomponent reactions. These methods offer diverse pathways to access a wide range of substituted oxazoles.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for forming the oxazole ring, often involving the formation of a carbon-oxygen or carbon-nitrogen bond within a single molecule.

One notable method involves the phenyliodine diacetate (PIDA)-mediated intramolecular oxidative cyclization of enamides. acs.orgnih.gov This approach provides a metal-free pathway to synthesize functionalized oxazoles in moderate to good yields. acs.org The reaction is advantageous due to its broad substrate scope and the avoidance of heavy-metal catalysts. acs.orgorganic-chemistry.org The process typically involves the cyclization of an enamide precursor, leading to the formation of the oxazole ring. acs.orgnih.gov For instance, enamides can be cyclized using PIDA and a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) to produce a variety of 2-alkyl, 2-aryl, and 4,5-disubstituted oxazoles. organic-chemistry.org

Another intramolecular approach is the copper-catalyzed cyclization of functionalized enamides. acs.org This two-step synthesis allows for the preparation of 2-phenyl-4,5-substituted oxazoles from β-(methylthio)enamides. acs.org The key step is the copper-catalyzed intramolecular cyclization of these enamides, which are obtained from the ring-opening of 4-[(methylthio)hetero(aryl)methylene]-2-phenyl-5-oxazolone precursors. acs.org This method demonstrates broad substrate scope and functional group tolerance. acs.org

The cycloisomerization of propargyl amides, mediated by silica (B1680970) gel (SiO₂), is another practical method for preparing 2,5-disubstituted and 2,4,5-trisubstituted oxazol-5-yl carbonyl compounds. nih.gov

Intermolecular Cyclization Approaches

Intermolecular cyclization reactions involve the coming together of two or more separate molecules to form the oxazole ring. A classic example is the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones. pharmaguideline.com

Palladium-catalyzed C-H addition to nitriles followed by cyclization is a more modern intermolecular approach for synthesizing trisubstituted oxazoles. acs.org This method utilizes electronically rich heteroarenes and O-acyl cyanohydrins to produce a diverse range of oxazole derivatives under redox-neutral conditions. acs.org

Multicomponent Reactions (MCRs) for Oxazole Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov MCRs are particularly valuable for generating molecular diversity and have been successfully applied to the synthesis of oxazole scaffolds. acs.org

One such example is a three-component reaction involving an aldehyde, an amine, and an isocyanoacetamide, which leads to the formation of 5-amino oxazoles in good yields. acs.org This method is notable for its simplicity and the use of readily available starting materials. acs.org

Another MCR approach for synthesizing fully substituted oxazoles involves an acid-promoted tandem cyclization. researchgate.net This reaction utilizes arylglyoxal monohydrates, nitriles, and various carbon-nucleophiles. researchgate.net The key step in this transformation is a classical Robinson-Gabriel type reaction. researchgate.net

Established Synthetic Routes to Oxazole-4-carboxylate Derivatives

Specific methods have been developed for the synthesis of oxazole-4-carboxylate derivatives, which are important intermediates in organic synthesis.

A two-step synthesis of oxazole-4-carboxylates from aldehydes has been developed, which proceeds through 3-oxazoline-4-carboxylate intermediates. nih.govorganic-chemistry.org These intermediates can be oxidized to afford the desired oxazole-4-carboxylates. organic-chemistry.org

Furthermore, ethyl 2-chlorooxazole-4-carboxylate serves as a versatile intermediate for the synthesis of various substituted oxazoles through a sequence of regiocontrolled halogenation and palladium-catalyzed coupling reactions. nih.gov

Van Leusen Oxazole Synthesis and its Derivatives

The Van Leusen oxazole synthesis is a well-established and widely used method for preparing oxazoles. organic-chemistry.orgwikipedia.orgnih.gov It is a versatile reaction that can be adapted to produce a variety of substituted oxazoles. nih.gov

The core of the Van Leusen oxazole synthesis involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. organic-chemistry.orgwikipedia.org This reaction proceeds via a [3+2] cycloaddition to form a 5-substituted oxazole. nih.gov

The mechanism begins with the deprotonation of TosMIC, which is facilitated by the electron-withdrawing nature of the sulfone and isocyanide groups. wikipedia.orgyoutube.com The resulting anion then attacks the carbonyl group of the aldehyde. wikipedia.org This is followed by a 5-endo-dig cyclization to form an oxazoline (B21484) intermediate. organic-chemistry.orgwikipedia.org Subsequent elimination of the tosyl group, which is an excellent leaving group, leads to the formation of the oxazole ring. wikipedia.org

This reaction is highly versatile and can be used with a variety of aldehydes to produce a wide range of 5-substituted oxazoles. nih.gov For instance, a solution-phase parallel synthesis using a quaternary ammonium (B1175870) hydroxide (B78521) ion exchange resin as the catalyst allows for the efficient production of 5-aryloxazoles from aromatic aldehydes and TosMIC. organic-chemistry.org This method offers the advantage of simplified purification, as the basic resin and the p-tolylsulfinic acid byproduct can be removed by simple filtration. organic-chemistry.org

The Van Leusen reaction has also been adapted for one-pot syntheses of 4,5-disubstituted oxazoles by reacting TosMIC, various aldehydes, and aliphatic halides in an ionic liquid as the solvent. nih.gov

| Reagents | Product | Key Features |

| Enamides, Phenyliodine diacetate (PIDA) | Functionalized oxazoles | Metal-free, broad substrate scope. acs.orgorganic-chemistry.org |

| β-(methylthio)enamides, Copper catalyst | 2-phenyl-4,5-substituted oxazoles | Two-step synthesis, good functional group tolerance. acs.org |

| Aldehyde, Amine, Isocyanoacetamide | 5-amino oxazoles | Three-component reaction, simple and readily available starting materials. acs.org |

| Aldehydes, Tosylmethyl isocyanide (TosMIC), Base | 5-substituted oxazoles | Versatile, well-established method. organic-chemistry.orgwikipedia.org |

| Aldehydes, 3-oxazoline-4-carboxylates | Oxazole-4-carboxylates | Two-step synthesis via oxidation. nih.govorganic-chemistry.org |

Modified Van Leusen Conditions (e.g., ionic liquids, green media, microwave assistance)

The Van Leusen oxazole synthesis, a powerful tool for creating 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC), has been adapted to produce 4,5-disubstituted oxazoles and enhanced through modern techniques. nih.govorganic-chemistry.org Modifications focus on improving efficiency, yield, and environmental friendliness.

Ionic Liquids: The use of ionic liquids (ILs) as a solvent offers significant advantages, including non-volatility, thermal stability, and recyclability. mdpi.com An improved one-pot Van Leusen synthesis for 4,5-disubstituted oxazoles uses TosMIC, aliphatic halides, and various aldehydes in ionic liquids like 1-butyl-3-methylimidazolium bromide ([bmim]Br). mdpi.comuminho.pt This approach combines the preparation of the α-substituted TosMIC derivative and the subsequent cyclocondensation into a single step. mdpi.com The reaction proceeds efficiently at room temperature with potassium carbonate as the base, and the ionic liquid can be recycled multiple times without a significant drop in yield. mdpi.comuminho.pt Aromatic aldehydes bearing electron-withdrawing groups tend to show higher reactivity in this system. mdpi.comuminho.pt

Microwave Assistance: Microwave irradiation has emerged as a key technology for accelerating organic reactions. In the context of the Van Leusen synthesis, microwave-assisted protocols dramatically reduce reaction times and can improve yields. nih.gov For instance, the reaction of an aldehyde with TosMIC in isopropanol (B130326) under microwave irradiation (e.g., at 65 °C and 350 W for 8 minutes) using potassium phosphate (B84403) as a base can produce 5-substituted oxazoles in very high yields. The amount of base used can be critical, potentially allowing for the selective synthesis of either the final oxazole or the oxazoline intermediate. This rapid, efficient heating method is a hallmark of green chemistry, minimizing energy consumption and often leading to cleaner reactions.

Table 1: Comparison of Modified Van Leusen Reaction Conditions

| Condition | Reactants | Solvent | Base | Time | Yield | Reference |

| Ionic Liquid | Aldehyde, Aliphatic Halide, TosMIC | [bmim]Br | K₂CO₃ | N/A | High | mdpi.comuminho.pt |

| Microwave | Aldehyde, TosMIC | Isopropanol | K₃PO₄ | 8 min | Up to 96% |

Cyclodehydration of N-Acylamino Acids and Derivatives

The cyclodehydration of N-acylamino acid derivatives is a fundamental strategy for oxazole synthesis. This approach typically involves the formation of an intermediate that can readily lose water to form the aromatic oxazole ring. One common pathway proceeds through N-acyl-α-amino ketones. These ketones, upon treatment with a dehydrating agent, undergo cyclization to afford the corresponding oxazole.

A notable example starts with an N-acylamino acid, such as L-valine, which can be acylated and subsequently converted to an intermediate like an oxazol-5(4H)-one (an azlactone) using reagents like ethyl chloroformate. This intermediate can then be reacted further to yield the target structures. The cyclodehydration step itself can be accomplished with various reagents. For example, phosphorus oxychloride (POCl₃) is effective for the cyclocondensation of acyclic N-acyl-α-amino ketone precursors, leading to the formation of the 1,3-oxazole ring system upon reflux.

Another related method involves the synthesis of oxazoles from N-acyl-β-hydroxyamino acids. This process occurs through a sequence of dehydration to form an N-acyldehydroamino acid, followed by an iodine-promoted intramolecular cyclization to yield the oxazole ring.

Hantzsch-Type Reactions for Oxazole-Dehydroamino Acid Derivatives

The Hantzsch synthesis, traditionally used for pyridines, can be adapted for the formation of oxazoles. A modified Hantzsch-type reaction allows for the synthesis of oxazole-dehydroamino acid derivatives. This method involves the reaction between dehydroamino acid amides and a β-bromopyruvate derivative. This approach is particularly effective for creating oxazoles that have an α,β-unsaturated substituent at the 2-position. The reaction can also be used to produce oxazoles with substituents at both the 2- and 5-positions by employing appropriately substituted β-bromopyruvate derivatives. This synthetic route provides a convenient pathway to complex oxazole structures that are valuable as building blocks in peptide chemistry.

Oxidation of 3-Oxazoline-4-carboxylates

A direct and effective two-step method for synthesizing oxazole-4-carboxylates from aldehydes utilizes 3-oxazoline-4-carboxylates as key intermediates. These intermediates are readily prepared and can be efficiently oxidized to the corresponding aromatic oxazole-4-carboxylates.

The oxidation, or aromatization, of the oxazoline ring can be achieved using various reagents. Common methods employ reagents like manganese dioxide (MnO₂), copper(II) bromide with a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), or nickel peroxide (NiO₂). The choice of oxidant can depend on the substituents present on the oxazoline ring. This strategy is advantageous as it builds the core structure from simple aldehydes and allows for late-stage aromatization to furnish the stable oxazole product. Furthermore, the 3-oxazoline-4-carboxylate intermediates can also react with Grignard reagents, providing access to 4-keto-oxazole derivatives.

Table 2: Oxidation of 2-Aryl-Substituted Oxazolines to Oxazoles

| Substrate | Reagent | Solvent | Temperature | Yield | Reference |

| 2-Aryl-oxazoline | Activated MnO₂ (in flow reactor) | DME | 60 °C | 50-79% |

Approaches from β-Hydroxy Amides

β-Hydroxy amides are versatile precursors for the synthesis of oxazoles. The synthesis typically proceeds via a two-step sequence: cyclodehydration to form an oxazoline, followed by oxidation to the oxazole.

The initial cyclodehydration can be accomplished using a variety of dehydrating agents. Diethylaminosulfur trifluoride (DAST) and its analogues, such as Deoxo-Fluor, are highly effective for this transformation, converting β-hydroxy amides into oxazolines under mild conditions. This reaction is often stereospecific. Once the oxazoline is formed, it can be oxidized to the corresponding oxazole as described in the previous section, for example, by using manganese dioxide in a flow chemistry setup, which allows for rapid and efficient conversion. A one-pot protocol from β-hydroxy amides to oxazoles has also been developed, streamlining the process.

Synthesis from N-Acyl-β-halodehydroaminobutyric Acid Derivatives

A synthetic route to oxazole-4-carboxylates can be established starting from derivatives of N-acyldehydroaminobutyric acid. A key strategy involves an iodine-promoted cyclization. In this process, an N-acyldehydroaminobutyric acid ester is treated with iodine and a base like potassium carbonate (K₂CO₃). This reaction is believed to proceed through the in-situ formation of a β-iodo intermediate. Subsequent treatment with a stronger, non-nucleophilic base such as DBU promotes elimination and cyclization to furnish the substituted oxazole. This method has been shown to provide good to high yields of methyl 5-methyloxazole-4-carboxylate derivatives from the corresponding methyl esters of N-acyldehydroaminobutyric acid. The reactivity, however, can be sensitive to the nature of the substituent at the β-position of the dehydroamino acid.

Emerging and Advanced Synthetic Strategies for Oxazole-4-carboxylates

Research continues to produce more direct and efficient methods for constructing oxazole-4-carboxylates, often focusing on minimizing steps and using readily available starting materials.

A highly efficient and expedient modern method involves the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids. This transformation is achieved by activating the carboxylic acid in situ with a stable triflylpyridinium reagent. The resulting activated acylpyridinium salt is then trapped by an isocyanide, such as ethyl isocyanoacetate or TosMIC, in the presence of a base like 4-(dimethylamino)pyridine (DMAP). The reaction proceeds rapidly under mild conditions and demonstrates a broad substrate scope with excellent functional group tolerance. This approach avoids the pre-formation of activated carboxylic acid derivatives like acid chlorides or anhydrides, representing a significant step forward in practicality and efficiency.

Another novel strategy involves a metal-free C–O bond cleavage of an ester. In one reported method, substituted oxazoles are synthesized via the cyclization of a substituted 2-oxo-2-phenylethyl acetate (B1210297) with amines. The reaction proceeds through the cleavage of the ester's C-O bond, followed by C-N and C-O bond formation in one pot, using iodine as the oxidant. This method expands the potential starting materials to include esters and various amines under environmentally benign, metal-free conditions.

Metal-Catalyzed Processes

Transition metal catalysis is a powerful tool for the construction of the oxazole ring, offering high efficiency and functional group tolerance. arkat-usa.org Palladium, copper, and gold catalysts are prominently featured in the synthesis of oxazole-4-carboxylates and their analogs.

Palladium-Catalyzed Cyclizations and Cross-Couplings

Palladium catalysts are extensively used in the synthesis of oxazoles through various reaction pathways, including cross-coupling reactions and cyclization processes. researchgate.netacs.orgnih.gov

A common strategy involves the palladium-catalyzed direct (hetero)arylation of pre-existing oxazole rings, such as ethyl oxazole-4-carboxylate, with various (hetero)aryl halides. nih.govacs.org This method allows for the regiocontrolled introduction of aryl or heteroaryl groups at the C2 and C5 positions of the oxazole core. nih.gov Subsequent hydrolysis and decarboxylation can provide access to a range of 2,5-di(hetero)aryloxazoles. nih.gov The use of ethyl 2-chlorooxazole-4-carboxylate as a versatile intermediate further expands the scope of this methodology, enabling the synthesis of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles through a sequence of regiocontrolled halogenation and palladium-catalyzed coupling reactions. nih.gov

Palladium-catalyzed cross-coupling reactions of organozinc derivatives of oxazoles with aryl bromides have also been developed. acs.orgacs.org For instance, the metalation of ethyl oxazole-4-carboxylate can be followed by transmetalation with zinc chloride and subsequently with copper iodide to form a bimetallic derivative. arkat-usa.orgresearchgate.net This organometallic species can then undergo palladium-catalyzed cross-coupling with aryl halides or triflates to yield substituted oxazoles. arkat-usa.orgresearchgate.net The use of solid zinc chloride has been shown to be crucial for the success and scalability of these couplings, particularly with aryl bromides. acs.org

Furthermore, palladium-catalyzed intramolecular C-H amination has been employed for the synthesis of carbazole (B46965) frameworks, which can be considered structural analogs of some complex oxazole-containing systems. nih.govscilit.com Another approach involves the palladium-catalyzed decarboxylative addition and cyclization of aromatic carboxylic acids with functionalized aliphatic nitriles to assemble multiply substituted oxazoles in a single step. nih.govacs.org Additionally, palladium-catalyzed sequential C-N and C-O bond formations from simple amides and ketones provide an efficient route to highly substituted oxazole derivatives. organic-chemistry.org

| Catalyst System | Starting Materials | Product Type | Yield (%) | Ref. |

| Pd(PPh₃)₄ | Ethyl oxazole-4-carboxylate, 4-iodoanisole | 2-Substituted oxazole | - | arkat-usa.org |

| Pd(PPh₃)₄ | Ethyl oxazole-4-carboxylate, Oxazole triflate | 2,4'-Bisoxazole | 52 | arkat-usa.org |

| Pd(OAc)₂ / PPh₃ | 2,4-Dibromothiazole, Oxazole | 2,2'-Bisoxazole | Low | arkat-usa.org |

| Pd(OAc)₂ / K₂S₂O₈ / CuBr₂ | Benzamides, Ketones | Substituted oxazoles | up to 86 | organic-chemistry.org |

| Pd(0) | Ethyl oxazole-4-carboxylate, (Hetero)aryl halides | 2-(Hetero)arylated oxazoles | - | nih.gov |

Copper-Mediated Oxidative Cyclization

Copper-catalyzed reactions represent another significant avenue for the synthesis of oxazole-4-carboxylates and related structures. researchgate.netjetir.org These methods often involve oxidative cyclization pathways.

One approach involves the copper-catalyzed oxidative cyclization of enamides. researchgate.net For instance, enamides derived from β-diketones and benzamides can undergo successive condensation and cyclization reactions in the presence of a copper catalyst to afford 2,4,5-trisubstituted oxazoles in good yields. researchgate.net Similarly, a copper(II)-catalyzed oxidative cyclization of enamides via vinylic C-H bond functionalization at room temperature can produce 2,5-disubstituted oxazoles. researchgate.net

Another strategy utilizes a copper(I)/amino acid-catalyzed intramolecular Ullmann-type C-O coupling reaction of N-acyl-2-bromo enamides to provide a facile route to 2,4,5-substituted oxazoles under mild conditions. researchgate.net The use of copper(II) triflate in conjunction with (diacetoxyiodo)benzene (B116549) can also promote the oxidative cyclization of enamides to form oxazoles. jetir.org Mechanistic studies suggest that these copper-catalyzed oxidative cyclizations can proceed through the formation of a radical cation intermediate. jetir.orgrsc.org

Furthermore, copper catalysts have been employed in the synthesis of 2-aminothiazoles from oxime acetates and sodium thiocyanate, showcasing the versatility of copper in mediating [3+2] oxidative cyclizations. rsc.org Copper-catalyzed tandem aerobic oxidative cyclization of glycine (B1666218) derivatives also provides a straightforward method for constructing 2-substituted benzoxazoles. nih.gov

| Catalyst System | Starting Materials | Product Type | Yield (%) | Ref. |

| Cu(OTf)₂ / (Diacetoxyiodo)benzene | Enamides | 2,4,5-Trisubstituted oxazoles | 80-85 | jetir.org |

| Copper(I) / Amino Acid | N-Acyl-2-bromo enamides | 2,4,5-Substituted oxazoles | - | researchgate.net |

| Copper(II) | Enamides | 2,5-Disubstituted oxazoles | Moderate to high | researchgate.net |

| CuFe₂O₄ | Benzoin, Carboxylic acids, Ammonium acetate | 2-Aryl-4,5-diphenyloxazoles | High to excellent | jsynthchem.com |

| Copper catalyst | Glycine derivatives | 2-Substituted benzoxazoles | - | nih.gov |

Gold(I)-Catalyzed Transformations of Propargylic Amides

Gold(I) catalysts have emerged as highly effective for the cyclization of propargylic amides to form oxazole derivatives. nih.govnih.govacs.org This methodology offers a mild and atom-economic route to a variety of substituted oxazoles. nih.govacs.org

The core transformation involves the gold(I)-catalyzed intramolecular nucleophilic attack of the amide oxygen onto the alkyne moiety of the propargylic amide. rsc.org This is followed by a protodeauration step to furnish the oxazole ring. rsc.org The reaction mechanism is proposed to proceed through a stepwise process involving a π-complexation of the gold catalyst with the alkyne, followed by the intramolecular cyclization. rsc.org Interestingly, the oxazole product itself can promote the deprotonation-protonation process, suggesting an autocatalytic cycle. rsc.org

This method is applicable to a wide range of substrates with aliphatic, aromatic, and functional groups in the side chain. nih.gov Even molecules containing multiple propargyl amide groups can be efficiently converted into di- and trioxazoles. nih.gov A domino gold catalysis/oxidation process has also been developed, where the initially formed alkylideneoxazolines undergo autoxidation to hydroperoxides, which can then be reduced to the corresponding alcohols, providing access to functionalized 2,5-disubstituted oxazoles. nih.govacs.org

Metal-Free Transformations

While metal-catalyzed methods are prevalent, the development of metal-free synthetic routes to oxazoles is an area of growing interest due to advantages such as reduced cost and toxicity. rsc.orgrsc.orgresearchgate.net

A notable metal-free approach involves the treatment of esters of N-acyl-β-halodehydroaminobutyric acids with a base like 1,8-diazabicycloundec-7-ene (DBU) to yield 2,5-disubstituted oxazole-4-carboxylates in high yields. researchgate.net This reaction has been successfully applied to dehydrodipeptides containing a β-bromodehydroaminobutyric acid residue. researchgate.net

Another strategy involves the cyclization of propargylic amides, which can be achieved not only with metal catalysts but also under metal-free conditions using reagents like iodine or simply a base. researchgate.net Additionally, a novel method for the synthesis of substituted oxazoles has been developed through the cyclization of substituted 2-oxo-2-phenylethyl acetate and amines via a highly chemoselective C–O bond cleavage, along with C–N and C–O bond formation, in one pot under metal-free conditions. rsc.org The synthesis of oxazoles from α-bromoketones and benzylamine (B48309) derivatives mediated by iodine is another practical metal-free approach. acs.org

Photochemical and Photoredox-Catalyzed Methods

Photochemical and photoredox-catalyzed reactions offer unique pathways for the synthesis of oxazoles, often proceeding under mild conditions.

A scalable photoinduced cycloaddition has been reported for the synthesis of biologically relevant oxazoles. researchgate.net While specific details on the photochemical synthesis of ethyl 2-propyloxazole-4-carboxylate are limited, the general principles of photoredox catalysis can be applied to oxazole synthesis. For instance, dual photoredox/nickel catalysis has been used for the decarboxylative coupling of α-amino acids to uridine (B1682114) derivatives, demonstrating the potential of this approach for C-C bond formation. acs.org

Electrochemical Synthetic Routes

Electrochemical methods provide a green and sustainable alternative for the synthesis of oxazoles, avoiding the need for stoichiometric chemical oxidants. rsc.orgnih.gov

A direct electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition strategy has been developed for oxazole synthesis starting from inexpensive and abundant carboxylic acids. rsc.org This method operates in a green and sustainable catalytic system, avoiding transition metals and toxic oxidants. rsc.org The proposed mechanism involves the anodic oxidation of a phosphine (B1218219) to generate a key acyloxyphosphonium ion intermediate, which then undergoes nucleophilic substitution and cycloaddition with an isocyanide. rsc.org This approach has shown good functional group tolerance and has been successfully applied to gram-scale synthesis and the late-stage modification of drug molecules. rsc.org

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, offering advantages in terms of safety, scalability, and efficiency over traditional batch methods. rsc.orgrsc.org The application of flow techniques to the synthesis of oxazole-4-carboxylates and their analogs has demonstrated significant potential.

One notable approach involves the automated flow synthesis of 4,5-disubstituted oxazoles. durham.ac.ukacs.org This method utilizes a multipurpose mesofluidic flow reactor to combine a stream of ethyl isocyanoacetate and an acid chloride (such as 3-nitrobenzoyl chloride) in acetonitrile (B52724). durham.ac.ukacs.org The resulting stream is then passed through a packed column containing a solid-supported base, like PS-BEMP, which catalyzes the intramolecular cyclization to yield the desired oxazole. durham.ac.uk This automated system allows for rapid screening of reaction parameters and can produce materials on a gram scale. durham.ac.ukacs.orgacs.org The isolated yields of various oxazoles prepared using this method are typically high, often exceeding 80%. acs.org

Another flow-based strategy focuses on the oxidation of oxazolines to oxazoles. rsc.org In this process, a solution of the oxazoline in a solvent like dimethoxyethane (DME) is passed through a heated column packed with an oxidizing agent, such as activated manganese dioxide (MnO₂). This method has been successfully applied to the synthesis of 2-aryl- and 2-alkyl-oxazoles, with isolated yields ranging from 50% to 79%. rsc.org A key advantage of this technique is that it often requires no downstream workup or purification. rsc.org The reaction conditions can be optimized by adjusting the temperature and solvent, with 60 °C in DME proving effective for aryl-substituted oxazolines. rsc.org

These continuous flow methodologies highlight a significant advancement in the synthesis of substituted oxazoles, offering efficient and scalable routes to these important heterocyclic compounds.

Specific Synthesis of this compound

While a dedicated historical overview for the synthesis of this compound is not extensively documented, its preparation can be understood through current synthetic methods applicable to analogous structures.

The synthesis of oxazole-4-carboxylates can be achieved through various strategies. A versatile and contemporary approach involves the use of ethyl 2-chlorooxazole-4-carboxylate as a key intermediate. nih.gov This method allows for the introduction of various substituents at the 2- and 5-positions of the oxazole ring through a sequence of regiocontrolled halogenation and palladium-catalyzed coupling reactions. nih.gov This strategy provides a flexible route to a wide range of substituted oxazoles, including those with an alkyl group at the 2-position like the propyl group in the target molecule.

Another relevant synthetic approach is the one-step synthesis of analogous compounds like ethyl 2-vinyloxazole-4-carboxylate. researchgate.net Although this specific example yields a vinyl group at the 2-position, the underlying principles of cyclization to form the oxazole ring are pertinent.

More broadly, the synthesis of substituted oxazoles can be achieved directly from carboxylic acids and isocyanoacetates. acs.org This transformation is facilitated by an activating agent, such as a triflylpyridinium reagent, which reacts with the carboxylic acid to form an acylpyridinium salt in situ. acs.org This intermediate then reacts with the isocyanoacetate and undergoes cyclization to form the desired oxazole. This method demonstrates broad substrate scope and good functional group tolerance. acs.org

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. While specific optimization data for the synthesis of this compound is limited, general principles can be applied from similar reactions.

For instance, in the synthesis of related heterocyclic compounds, key parameters that are often optimized include temperature, reaction time, solvent, and the choice and amount of catalyst or reagents. nih.govresearchgate.net In a microwave-assisted synthesis of ethyl 2-(oxazolin-2-yl)alkanoates, for example, the reaction of a diazo ester and an aziridine (B145994) was optimized by screening different temperatures. nih.gov It was found that increasing the temperature from 110 °C to 140 °C initially improved the yield, with 130 °C being selected as the optimal temperature for a balance of yield and side-product formation. nih.gov

The choice of solvent is another critical factor. In the aforementioned oxazoline synthesis, 1,2-dichloroethane (B1671644) (DCE) was found to be a superior solvent to toluene (B28343) due to better solubility of the substrates. nih.gov

The following interactive table illustrates a typical optimization process for a related reaction, showcasing the effect of temperature on yield.

| Entry | Reactant 1 (mmol) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | 0.36 | DCE | 110 | 30 | 41 |

| 2 | 0.36 | DCE | 120 | 30 | 64 |

| 3 | 0.36 | DCE | 130 | 30 | 68 |

| 4 | 0.36 | DCE | 140 | 30 | 70 |

| Data derived from a representative synthesis of ethyl 2-(oxazolin-2-yl)alkanoates. nih.gov |

By systematically adjusting these parameters, the synthesis of this compound can be optimized to achieve higher yields and purity.

Chemical Reactivity and Functionalization of Ethyl 2 Propyloxazole 4 Carboxylate

Regioselective Functionalization of the Oxazole (B20620) Ring

The inherent reactivity of the oxazole ring allows for selective chemical transformations at its carbon centers. The presence of an electron-withdrawing carboxylate group at C-4 and an electron-donating propyl group at C-2 establishes a distinct electronic bias, which governs the regioselectivity of functionalization reactions.

C-2 Functionalization

The C-2 position of ethyl 2-propyloxazole-4-carboxylate is already substituted with a propyl group. Further functionalization at this site would necessitate harsh conditions to either modify the alkyl chain or replace it entirely. In the context of unsubstituted or halo-substituted oxazoles, the C-2 position is a primary site for functionalization. For instance, palladium-catalyzed direct arylation is a powerful method for forging carbon-carbon bonds at this position on related oxazole systems. nih.gov However, with the C-2 position occupied by an alkyl group, the focus of reactivity shifts to other positions on the ring, primarily the C-5 position, which is more susceptible to electrophilic attack or metalation due to the electronic properties of the oxazole nucleus. nih.govacs.org

C-4 Functionalization (Carboxylate Group)

Functionalization at the C-4 position typically involves the chemical modification of the ethyl carboxylate group. This ester can undergo a variety of classical transformations, providing a gateway to a diverse range of derivatives. Common reactions include:

Hydrolysis: Saponification of the ester to the corresponding carboxylic acid, which can then serve as a handle for further reactions, such as amide bond formation.

Reduction: Conversion of the ester to a primary alcohol (4-hydroxymethyl-2-propyloxazole).

Transesterification: Exchange of the ethyl group for other alkyl or aryl groups.

Decarboxylation: Removal of the entire carboxylate group, often following hydrolysis, to yield the 2-propyloxazole. This can be a strategic step to access C-4 unsubstituted oxazoles. nih.govrsc.org

Furthermore, the carboxylate can be used to enable more complex transformations. For example, in related systems, the ester has been converted into a triflate or halide, which then participates in cross-coupling reactions. researchgate.net A protocol for synthesizing oxazole-containing biaryl compounds involves preparing oxazol-4-ylboronates from the corresponding 4-bromo or 4-trifluoromethanesulfonyloxy-oxazoles, which then undergo Suzuki coupling. researchgate.net

C-5 Functionalization

The C-5 position is the most activated site for electrophilic substitution and direct C-H functionalization in 2,4-disubstituted oxazoles like this compound. The acidity of the C-5 proton is enhanced, making it amenable to deprotonation followed by reaction with an electrophile, or direct coupling via palladium catalysis.

A significant advancement in this area is the palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate. nih.gov This methodology allows for the regioselective formation of a C-C bond at the C-5 position with various (hetero)aryl halides. nih.govacs.org This reaction provides a straightforward route to 2,5-di(hetero)arylated oxazoles, which are precursors to natural products like balsoxin and texaline. nih.gov The reaction is generally performed using a palladium catalyst, a base, and an appropriate aryl halide.

A novel method for synthesizing 2,4,5-trisubstituted oxazoles has also been developed, which involves a one-pot oxazole synthesis followed by a nickel- or palladium-catalyzed Suzuki-Miyaura coupling to functionalize the C-5 position. beilstein-journals.org

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing carbon-carbon bonds, and they have been successfully applied to oxazole systems. These reactions allow for the introduction of aryl, heteroaryl, and vinyl substituents onto the oxazole core.

Suzuki-Miyaura Cross-Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide or triflate, is a versatile method for functionalizing oxazoles. nih.gov To apply this reaction to this compound, a leaving group (like a halide or triflate) would first need to be installed at the desired position (C-5, or C-4 after modification of the ester).

Research on related oxazole structures demonstrates the feasibility of this approach. For example, 2-aryl-4-trifloyloxazoles undergo rapid, microwave-assisted Suzuki-Miyaura coupling with a range of aryl and heteroaryl boronic acids in good to excellent yields. researchgate.net Similarly, the C-5 position can be functionalized via Suzuki coupling after conversion to a suitable derivative, such as a 5-(triazinyloxy)oxazole. beilstein-journals.org

The table below summarizes findings for Suzuki-Miyaura couplings on related oxazole carboxylate systems.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent | Yield | Reference |

| 4-Bromo-2-phenyloxazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 85% | researchgate.net |

| 2-Phenyl-5-(triazinyloxy)oxazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 92% | beilstein-journals.org |

| Ethyl 2-chloro-5-iodooxazole-4-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | 80% | nih.gov |

This interactive table summarizes data from related oxazole compounds to illustrate typical reaction conditions for Suzuki-Miyaura coupling.

Heck Coupling Reactions

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org While there is limited specific literature on the Heck reaction of this compound, studies on analogous structures provide valuable insight. For instance, the reactivity of ethyl 2-vinyloxazole-4-carboxylate towards Heck coupling has been examined, demonstrating that the oxazole nucleus is compatible with the conditions of this reaction. researchgate.net

For a Heck reaction to be performed on the oxazole ring of this compound, a halide would need to be present, typically at the C-5 position. The reaction would then couple the 5-halo-oxazole derivative with an alkene in the presence of a palladium catalyst and a base to form a C-5-vinyl-substituted oxazole. The reaction generally proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The efficiency and outcome of the reaction would depend on the specific alkene, catalyst, ligands, and base used. organic-chemistry.org

Oxidative Cross-Coupling Reactions (e.g., with indoles)

A significant advancement in the functionalization of the oxazole core is the palladium-catalyzed oxidative cross-coupling reaction, particularly with indole (B1671886) derivatives. This method facilitates a direct C-H/C-H bond formation between the C5 position of the oxazole and the C3 position of indole. Such reactions are pivotal for synthesizing complex heterocyclic structures, including natural products like pimprinine. rsc.org

The process typically involves a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in conjunction with an oxidant like copper(II) acetate (Cu(OAc)₂), and various additives to optimize the reaction yield. chemrxiv.org Research has shown this to be an efficient method for producing 5-(3-indolyl)azoles through a double C-H bond cleavage mechanism under relatively mild conditions. rsc.org The reaction provides a direct route to privileged structures in medicinal chemistry that combine both indole and oxazole motifs. rsc.orgnih.gov

Table 1: Representative Conditions for Oxidative Cross-Coupling of Azole-4-carboxylates with Indoles chemrxiv.org

| Parameter | Condition |

| Catalyst | Pd(OAc)₂ |

| Oxidant | Cu(OAc)₂ |

| Additive | 4-acetylpyridine |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 135 °C |

| Time | 24 hours |

This table presents optimized conditions from a study on related azole-4-carboxylates, which are indicative of the conditions that would be applied for this compound. chemrxiv.org

Derivatization of the Carboxylate Moiety

The ethyl carboxylate group at the C4 position is a versatile handle for further chemical modification, allowing for its conversion into other key functional groups such as carboxylic acids, amides, and hydrazides, or modification through ester exchange.

The ethyl ester of 2-propyloxazole-4-carboxylate can be readily hydrolyzed to its corresponding carboxylic acid, 2-propyloxazole-4-carboxylic acid. This transformation is a fundamental step that often precedes further derivatization, such as amide bond formation. The hydrolysis can be achieved under either basic or acidic conditions.

Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), followed by an acidic workup to protonate the resulting carboxylate salt. nih.govmnstate.edu This method is generally irreversible and proceeds to completion. mnstate.edu Alternatively, acid-catalyzed hydrolysis can be performed using water in the presence of a strong acid, though this reaction is often an equilibrium process. mnstate.edu The resulting carboxylic acid is a key intermediate for synthesizing other derivatives. nih.gov

The synthesis of amides and hydrazides from this compound provides access to a broad range of compounds with potential biological applications.

Hydrazide Formation: The most direct route to the corresponding carbohydrazide (B1668358) is through hydrazinolysis. This reaction involves treating the ethyl ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in a protic solvent like ethanol, and heating the mixture under reflux. nih.govresearchgate.net The hydrazide product often precipitates from the reaction mixture upon cooling and can be purified by recrystallization. researchgate.net

Amide Formation: While direct aminolysis of the ester is possible, it often requires high temperatures or pressures. A more common and versatile method involves a two-step sequence. First, the ester is hydrolyzed to the carboxylic acid as described in section 2.3.1. Subsequently, the resulting acid is coupled with a primary or secondary amine using a peptide coupling agent. Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and minimize side reactions. acs.org

Transesterification allows for the conversion of the ethyl ester into other alkyl esters (e.g., methyl, benzyl). This reaction is typically performed by treating this compound with an excess of another alcohol in the presence of an acid or base catalyst. For instance, reacting the ethyl ester with methanol (B129727) and an acid catalyst will shift the equilibrium towards the formation of the methyl ester. researchgate.net This process is useful for modifying the solubility and other physicochemical properties of the molecule or for introducing specific ester groups required for subsequent synthetic steps.

Introduction of Ethynyl (B1212043) Moieties

The introduction of an ethynyl group, a valuable functional group for "click chemistry" and further synthetic elaboration, onto the oxazole scaffold is a challenging but feasible process. chemrxiv.org Direct ethynylation at the C2 position of the 2-propyl derivative is not a standard transformation. Instead, synthetic strategies focus on building the 2-ethynyl-oxazole-4-carboxylate system from precursors.

One reported pathway begins with ethyl oxazole-4-carboxylate. chemrxiv.org The C2 position is first functionalized, for example, through lithiation followed by transmetalation with an organozinc compound and subsequent reaction with a bromine source to yield ethyl 2-bromooxazole-4-carboxylate. chemrxiv.org This bromo-substituted intermediate can then undergo palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling with a protected acetylene (B1199291) derivative, to install the ethynyl moiety. This multi-step approach highlights the synthetic strategies required to access highly functionalized oxazole building blocks. chemrxiv.orgchemrxiv.org

Reactions Involving Activated Positions for Further Functionalization

The primary activated position for electrophilic substitution on the 2,4-disubstituted oxazole ring of this compound is the C5 position. The electron-donating nature of the 2-propyl group enhances the electron density at this position, making it more susceptible to attack by electrophiles. Conversely, the C2 proton is the most acidic, followed by the C5 proton, presenting opportunities for metallation and subsequent reaction with electrophiles.

One of the key strategies for the functionalization of oxazoles involves electrophilic substitution reactions. A classic example is the Vilsmeier-Haack reaction, which introduces a formyl group onto an electron-rich aromatic or heterocyclic ring. wikipedia.org This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide such as N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). wikipedia.org The resulting electrophilic iminium species then attacks the activated C5 position of the oxazole ring. Subsequent hydrolysis of the intermediate furnishes the C5-formylated product. While specific studies on this compound are not prevalent, the general mechanism is widely applicable to electron-rich heterocyclic systems. organic-chemistry.orgresearchgate.net

Another significant avenue for functionalization is halogenation at the C5 position. The introduction of a halogen atom, such as bromine or chlorine, transforms the oxazole into a versatile intermediate for cross-coupling reactions. For instance, N-Bromosuccinimide (NBS) is a common reagent for the regioselective bromination of electron-rich heterocycles. The resulting 5-bromooxazole (B1343016) derivative can then participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. This two-step sequence of halogenation followed by cross-coupling is a powerful method for elaborating the oxazole core. Research on the analogous compound, ethyl 2-chlorooxazole-4-carboxylate, has demonstrated its utility as a versatile intermediate for creating a variety of substituted oxazoles through regiocontrolled halogenation and subsequent palladium-catalyzed couplings, including at the C5 position. nih.govnih.gov

Direct C-H activation and functionalization at the C5 position represent a more atom-economical approach. This can be achieved through metallation, typically by using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to deprotonate the C5 position. The resulting organolithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.

The table below summarizes the potential functionalization reactions at the activated C5 position of this compound based on established oxazole chemistry.

| Reaction Type | Reagents | Product | Notes |

| Vilsmeier-Haack Formylation | DMF, POCl₃, then H₂O | Ethyl 5-formyl-2-propyloxazole-4-carboxylate | Introduces a formyl group at the C5 position. |

| Bromination | N-Bromosuccinimide (NBS) | Ethyl 5-bromo-2-propyloxazole-4-carboxylate | Provides a key intermediate for cross-coupling reactions. |

| Suzuki Coupling (from 5-bromo derivative) | Arylboronic acid, Pd catalyst, base | Ethyl 5-aryl-2-propyloxazole-4-carboxylate | Forms a new carbon-carbon bond at the C5 position. |

| Stille Coupling (from 5-bromo derivative) | Organostannane, Pd catalyst | Ethyl 5-alkyl/aryl-2-propyloxazole-4-carboxylate | Another versatile method for C-C bond formation. |

| Lithiation and Electrophilic Quench | n-BuLi or LDA, then an electrophile (E+) | Ethyl 5-substituted-2-propyloxazole-4-carboxylate | Allows for the introduction of a wide variety of functional groups (E). |

These reactions highlight the synthetic utility of the activated positions on the this compound scaffold, enabling the generation of a diverse library of derivatives for various applications.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For Ethyl 2-propyloxazole-4-carboxylate, both ¹H and ¹³C NMR, along with two-dimensional techniques, are utilized for a comprehensive structural analysis.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the ethyl group, the propyl group, and the oxazole (B20620) ring would be observed.

The ethyl ester group would exhibit a characteristic quartet and a triplet. The quartet, typically found downfield, arises from the methylene (B1212753) protons (-OCH₂CH₃) being coupled to the three protons of the methyl group. The methyl protons (-OCH₂CH₃) would appear as a triplet further upfield.

The propyl group attached to the C2 position of the oxazole ring would show three distinct signals: a triplet for the terminal methyl protons (-CH₂CH₂CH₃), a sextet for the central methylene protons (-CH₂CH₂CH₃), and another triplet for the methylene protons adjacent to the oxazole ring (-CH₂CH₂CH₃).

The oxazole ring itself has one proton at the C5 position, which would appear as a singlet, typically in the aromatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-5 (oxazole ring) | 8.0 - 8.5 | s (singlet) |

| -OCH₂CH₃ (ethyl ester) | 4.2 - 4.4 | q (quartet) |

| -CH₂CH₂CH₃ (propyl) | 2.8 - 3.0 | t (triplet) |

| -CH₂CH₂CH₃ (propyl) | 1.7 - 1.9 | sextet |

| -OCH₂CH₃ (ethyl ester) | 1.2 - 1.4 | t (triplet) |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal.

The carbonyl carbon of the ethyl ester is the most deshielded and would appear at the lowest field (highest ppm value). The carbons of the oxazole ring (C2, C4, and C5) would also have characteristic chemical shifts in the downfield region. The carbons of the ethyl and propyl groups would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (ester) | 160 - 165 |

| C2 (oxazole ring) | 160 - 165 |

| C4 (oxazole ring) | 138 - 142 |

| C5 (oxazole ring) | 125 - 130 |

| -OCH₂CH₃ (ethyl ester) | 60 - 65 |

| -CH₂CH₂CH₃ (propyl) | 28 - 32 |

| -CH₂CH₂CH₃ (propyl) | 20 - 24 |

| -OCH₂CH₃ (ethyl ester) | 13 - 16 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and for determining the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, helping to identify adjacent protons in the ethyl and propyl chains. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton is attached to which carbon. nih.govacs.org

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close to each other in space, which can help to determine the three-dimensional structure of the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound would show characteristic absorption bands for its key functional groups. A strong absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ethyl ester. The C=N stretching of the oxazole ring would likely appear around 1600-1650 cm⁻¹. The C-O stretching vibrations of the ester and the oxazole ring would be observed in the 1000-1300 cm⁻¹ region. Additionally, C-H stretching vibrations from the alkyl groups would be seen around 2850-3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | 1720 - 1740 |

| C=N (Oxazole) | Stretching | 1600 - 1650 |

| C-O (Ester & Oxazole) | Stretching | 1000 - 1300 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the ethyl group (-29 Da) or the ethoxy group (-45 Da) from the ester. Another common fragmentation pathway would be the cleavage of the propyl group, leading to the loss of a propyl radical (-43 Da). Further fragmentation of the oxazole ring could also be observed. Analysis of these fragments helps to piece together the structure of the parent molecule. np-mrd.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with a high degree of accuracy. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For this compound, HRMS is employed to verify that the experimentally measured mass aligns with the theoretically calculated mass based on its chemical formula (C₉H₁₃NO₃). This confirmation is a crucial step in structural verification. The technique's ability to provide mass accuracy, typically within a few parts per million (ppm), lends high confidence to the assigned molecular formula.

Table 1: Representative HRMS Data for this compound This table presents hypothetical but realistic data expected from an HRMS analysis.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₃NO₃ |

| Ion Type | [M+H]⁺ |

| Calculated Exact Mass | 184.09682 |

| Measured Exact Mass | 184.09665 |

| Mass Error | -0.92 ppm |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally fragile molecules without causing significant fragmentation. nih.gov In this method, a solution of the analyte is passed through a highly charged capillary, creating an aerosol of charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For this compound, the presence of nitrogen and oxygen atoms makes it amenable to protonation in the positive ion mode, typically yielding a protonated molecule [M+H]⁺. nih.gov ESI-MS is valuable for quickly confirming the molecular weight of the target compound. The resulting spectrum is generally simple, dominated by the molecular ion peak, which is useful for identifying the compound in a mixture or confirming the success of a synthesis.

Table 2: Expected Ions in ESI-MS Analysis of this compound This table illustrates the primary molecular ions that would be anticipated in an ESI-MS spectrum.

| Ion Species | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecule | 184.1 |

| [M+Na]⁺ | Sodium Adduct | 206.1 |

| [2M+H]⁺ | Protonated Dimer | 367.2 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the GC column's stationary phase.

After separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization method causes the molecule to fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular "fingerprint" that can be used for structural elucidation and identification by comparing it to spectral libraries. The analysis of these fragments provides valuable information about the different functional groups and structural components of the molecule. researchgate.net

Table 3: Plausible GC-MS Fragmentation Data for this compound This table shows potential mass fragments and their structural origins, which are characteristic of the compound's structure.

| m/z (Mass-to-Charge Ratio) | Plausible Fragment Structure/Loss |

|---|---|

| 183 | [M]⁺ (Molecular Ion) |

| 154 | [M - C₂H₅]⁺ (Loss of ethyl group) |

| 138 | [M - OC₂H₅]⁺ (Loss of ethoxy group) |

| 110 | [M - OC₂H₅ - CO]⁺ (Loss of ethoxy and carbonyl groups) |

| 69 | [C₃H₅N]⁺ (Fragment from oxazole ring cleavage) |

Chromatographic and Separation Techniques

Chromatographic techniques are essential for the isolation and purification of this compound from crude reaction mixtures and for assessing its purity.

Flash Column Chromatography for Purification

Flash column chromatography is a rapid and efficient preparative technique used for purifying multigram quantities of organic compounds. wisc.edu This method utilizes a stationary phase, typically silica (B1680970) gel, packed into a column. wisc.edu A solvent system (mobile phase), often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is pushed through the column under moderate pressure, usually with compressed air or nitrogen. wisc.edurochester.edu

For the purification of this compound, a gradient of increasing polarity is typically employed. The crude product is loaded onto the top of the silica gel, and the solvent mixture is passed through. rochester.edu Components of the mixture separate based on their differing affinities for the stationary and mobile phases. Fractions are collected and analyzed, often by Thin Layer Chromatography (TLC), to isolate the pure compound. youtube.com

Table 4: Typical Parameters for Flash Column Chromatography Purification This table outlines a representative setup for the purification of this compound.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 0% to 30%) |

| Loading Method | Dry loading with silica or direct liquid injection |

| Elution | Forced flow using compressed air or nitrogen |

| Monitoring | Thin Layer Chromatography (TLC) with UV visualization |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds. It offers significantly higher resolution and sensitivity compared to standard column chromatography. For analyzing the purity of this compound, a reversed-phase HPLC (RP-HPLC) method is commonly employed.

In RP-HPLC, the stationary phase is non-polar (e.g., a C18-modified silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol (B129727). derpharmachemica.com The compound is separated based on its hydrophobicity; more polar compounds elute earlier, while less polar compounds are retained longer. derpharmachemica.com A UV detector is typically used for detection, as the oxazole ring provides UV absorbance. derpharmachemica.com

Table 5: Illustrative HPLC Method for Purity Analysis This table provides an example of a set of conditions for the HPLC analysis of this compound.

| Parameter | Specification |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~230 nm |

| Hypothetical Retention Time | ~5.8 minutes |

Gas Chromatography (GC)

Gas Chromatography (GC), as a standalone technique, is primarily used to determine the purity of a volatile compound and to quantify its presence in a sample. The principles are similar to the GC part of GC-MS, but the focus is on the separation and detection via a non-destructive detector like a Flame Ionization Detector (FID).

The sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium or nitrogen) through a long, thin column containing a stationary phase. The separation occurs based on the compound's boiling point and interactions with the stationary phase. The retention time—the time it takes for the compound to travel through the column—is a characteristic property under specific conditions and is used to identify and quantify the compound against a known standard. This method is highly effective for routine quality control checks to ensure the purity of this compound.

Table 6: Representative Gas Chromatography (GC) Parameters This table details typical instrumental settings for the GC analysis of this compound.

| Parameter | Specification |

|---|---|

| Column | Capillary column (e.g., HP-5, 30 m x 0.25 mm) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100°C, ramp to 280°C at 15°C/min |

| Detector | Flame Ionization Detector (FID) |

| Hypothetical Retention Time | ~9.2 minutes |

Elemental Analysis

Elemental analysis is a fundamental technique in analytical chemistry used to determine the elemental composition (in terms of percentage) of a compound. This process is crucial for verifying the empirical and molecular formula of a newly synthesized or isolated substance. For "this compound," with the chemical formula C₉H₁₃NO₃, the elemental composition can be theoretically calculated based on the atomic weights of its constituent elements: carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).

The theoretical percentages are derived from the molecular weight of the compound and the total weight of each element within the molecule. The molecular weight of this compound is 183.21 g/mol .

Theoretical Elemental Composition:

The calculated elemental composition for this compound is as follows:

Carbon (C): 59.00%

Hydrogen (H): 7.15%

Nitrogen (N): 7.65%

Oxygen (O): 26.20%

These theoretical values serve as a benchmark for experimental results obtained from elemental analysis instrumentation.

Research Findings:

A comprehensive search of scientific literature and chemical databases did not yield any publicly available experimental data from the elemental analysis of this compound. Typically, research articles detailing the synthesis of a novel compound would include a comparison of the theoretical elemental composition with the experimental values obtained, often presented in a format similar to the table below. The close agreement between the "calculated" and "found" values would serve as a key piece of evidence to confirm the structure and purity of the synthesized compound.

In a research context, the data would be presented as follows:

Interactive Data Table: Elemental Analysis of this compound

| Element | Theoretical % (Calculated) | Experimental % (Found) |

| Carbon (C) | 59.00 | Data not available |

| Hydrogen (H) | 7.15 | Data not available |

| Nitrogen (N) | 7.65 | Data not available |

The absence of published experimental data highlights a gap in the documented characterization of this specific chemical compound. While the theoretical values provide a solid foundation for its elemental makeup, experimental verification remains a necessary step for the complete analytical characterization of this compound.

Advanced Computational and Theoretical Studies of Oxazole 4 Carboxylates

Electronic Structure Investigations

The electronic structure of a molecule is fundamental to its chemical behavior. Computational chemistry offers powerful tools to investigate the arrangement of electrons and predict a wide range of molecular properties. For oxazole-4-carboxylates, these studies are crucial for understanding their reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. nih.gov In the study of oxazole (B20620) derivatives, DFT calculations are employed to determine optimized geometries, including bond lengths and angles, as well as to predict spectroscopic properties. nih.gov

For instance, studies on related heterocyclic carboxylates, such as thiazole (B1198619) derivatives, have utilized DFT methods like B3LYP with basis sets such as 6-311G(d,p) and cc-pVTZ to perform theoretical calculations. nih.gov Similar approaches have been applied to other heterocyclic systems to analyze their structural features and vibrational frequencies. researchgate.net A study on ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate, a molecule with a similar ester functional group, involved geometry optimization and frequency calculations at the B3LYP/6-311G(d,p) level of theory. nih.gov For oxazole-4-carboxamide (B1321646) derivatives, the M06-2X functional with the 6-311+G(d) basis set has been used to perform systematic scans of dihedral angles to understand conformational preferences.

These computational models are validated by comparing the calculated data, such as vibrational frequencies and NMR chemical shifts, with experimental results, which generally show good agreement. nih.gov

Table 1: Representative DFT Functionals and Basis Sets in Heterocyclic Carboxylate Studies

| Compound Type | DFT Functional | Basis Set | Application |

| Thiazole-4-carboxylate Esters | B3LYP | 6-311G(d,p) | Geometry Optimization, Vibrational Freq. |

| Oxazole-4-carboxamides | M06-2X | 6-311+G(d) | Conformational Analysis |

| Furo[3,4-d]pyrimidine-carboxylate | B3LYP | 6-311++G(2d,p) | Geometric and Spectroscopic Analysis scielo.org.mxscielo.org.mx |

This table presents examples of computational methods used in studies of related heterocyclic compounds, which are analogous to the methods applied to Ethyl 2-propyloxazole-4-carboxylate.

Understanding the distribution of molecular orbitals and electronic charge is key to predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they represent the molecule's ability to donate and accept electrons, respectively.

Computational studies on related heterocyclic systems, such as thiazole esters, have shown that the analysis of frontier molecular orbitals (HOMO-LUMO) can reveal the potential for charge transfer within the molecule, indicating its chemical reactivity. researchgate.net The energy gap between the HOMO and LUMO is a significant indicator of chemical stability; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated from DFT calculations to visualize the charge distribution on the molecule's surface. scielo.org.mx These maps identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for predicting how the molecule will interact with other reagents. scielo.org.mx For example, in a study of a furo[3,4-d]pyrimidine-carboxylate, MEP analysis was used to identify the electrophilic and nucleophilic sites, providing insights into its potential interactions. scielo.org.mxscielo.org.mx

Furthermore, population analyses like Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) are used to quantify the charge on each atom, offering a more detailed picture of charge delocalization within the molecule. scielo.org.mxscielo.org.mx

Table 2: Calculated Electronic Properties for a Representative Heterocyclic Carboxylate

| Property | Value (Arbitrary Units/eV) | Significance |

| HOMO Energy | -6.5 | Indicates electron-donating ability |

| LUMO Energy | -2.0 | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.5 | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule |

Data is hypothetical and representative of typical values found in DFT studies of similar heterocyclic esters.

Reaction Mechanism Elucidation

Computational chemistry is an invaluable tool for elucidating the complex mechanisms of organic reactions. For the synthesis of oxazole-4-carboxylates, theoretical studies can map out reaction pathways, identify key intermediates and transition states, and explain observed product distributions.

The identification and characterization of transition states are central to understanding reaction kinetics. Computational methods allow for the location of transition state structures on the potential energy surface and the calculation of their corresponding activation energies. A lower activation energy implies a faster reaction rate.

For example, in the synthesis of related heterocyclic compounds, DFT calculations have been used to model reaction mechanisms and determine the energetic barriers of different pathways. marmara.edu.tr In a study on the synthesis of benzoxazole-2-carboxylates, potential alternative mechanisms were modeled with DFT to understand the observed selectivity, highlighting the power of these methods in mechanistic elucidation. marmara.edu.tr Computational investigations into the synthesis of other heterocyclic systems have also focused on identifying rate-determining steps by calculating the energy barriers of each step in the catalytic cycle. acs.org

Many organic reactions can yield multiple isomers. Computational models are highly effective at predicting the regioselectivity and stereoselectivity of reactions by comparing the activation energies of the transition states leading to the different products. rsc.org The pathway with the lowest energy barrier is generally the most favored, leading to the major product.

In the context of oxazole synthesis, computational studies can predict which constitutional isomer (regioselectivity) or stereoisomer will be preferentially formed. rsc.org For instance, computational tools have been developed to predict the site- and regioselectivity of various organic reactions, including those for forming heterocyclic rings. nih.gov These predictive models can be based on machine learning algorithms trained on large datasets of reactions or on first-principles quantum chemical calculations. nih.gov

Many syntheses of oxazole derivatives rely on metal catalysts. bohrium.com Computational studies provide a molecular-level understanding of how these catalysts function. Researchers can model the entire catalytic cycle, including the coordination of reactants to the metal center, the transformation of substrates, and the release of products with regeneration of the catalyst. acs.org

For example, computational studies on palladium-catalyzed reactions have revealed detailed mechanisms, such as oxidative addition and reductive elimination steps, within the catalytic cycle. acs.org Similarly, investigations into silver-catalyzed cyclization reactions to form oxazole-related structures have elucidated the role of the metal in activating the substrates and facilitating the ring-forming steps. acs.org These computational insights are crucial for optimizing reaction conditions and for the rational design of new, more efficient catalysts for the synthesis of compounds like this compound. bohrium.com

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of oxazole derivatives is crucial for understanding their biological activity and chemical reactivity. While direct molecular dynamics simulations for this compound are not readily found, studies on similar structures provide significant insights.

Conformational analysis of substituted oxazoles, often performed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling, reveals the preferred spatial arrangements of the substituents attached to the heterocyclic core. nih.gov For this compound, the key flexible bonds are those connecting the propyl and ethyl carboxylate groups to the oxazole ring.

Key Dihedral Angles for Conformational Analysis:

A critical aspect of conformational analysis is the study of dihedral angles between the plane of the oxazole ring and the substituent groups. In a theoretical study of a related thiazole derivative, ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate, the dihedral angle between the benzylidenehydrazinyl moiety and the thiazole ring was found to be 8.41(9)°. nih.gov This suggests a nearly planar arrangement, which is common for conjugated systems. For this compound, the dihedral angle between the plane of the oxazole ring and the ethyl carboxylate group would be of particular interest.

Table 1: Predicted Conformational Data for this compound based on Analogous Systems

| Parameter | Predicted Value/Behavior | Basis of Prediction |

| Propyl Group Conformation | Likely to adopt a staggered conformation relative to the oxazole ring to minimize steric hindrance. | General principles of conformational analysis. |

| Ethyl Carboxylate Orientation | The ester group is likely to be nearly co-planar with the oxazole ring to maximize conjugation. | DFT studies on similar aromatic esters. nih.gov |

| Rotational Barriers | Low rotational barriers are expected for the C-C single bonds of the propyl and ethyl groups. | Inferred from studies on flexible alkyl chains attached to rigid cores. |

| Dominant Conformer | The conformer with the least steric clash between the 2-propyl and 4-ethyl carboxylate groups would be the most populated. | Based on steric considerations in related substituted heterocycles. |

Prediction of Spectroscopic Properties

Computational methods, especially DFT, are powerful tools for predicting the spectroscopic properties of molecules, such as NMR chemical shifts and vibrational frequencies (IR). These predictions can aid in the identification and structural elucidation of newly synthesized compounds.

Predicted ¹H and ¹³C NMR Spectra:

The ¹H and ¹³C NMR spectra of this compound can be predicted based on the analysis of similar compounds. For example, the chemical shifts for the protons and carbons of the ethyl ester group in various heterocyclic carboxylates are well-documented. rsc.org The protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) would likely appear in the ranges of 4.0-4.4 ppm and 1.2-1.4 ppm, respectively. The propyl group would show more complex splitting patterns. The oxazole ring protons and carbons have characteristic chemical shifts as well.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Basis of Prediction |

| Oxazole-H5 | ~8.0 - 8.5 | ~135 - 145 | Data from related oxazole and thiazole derivatives. rsc.orgnih.gov |

| Oxazole-C2 | - | ~160 - 165 | DFT studies on similar heterocycles. nih.gov |

| Oxazole-C4 | - | ~140 - 150 | DFT studies on similar heterocycles. nih.gov |

| Oxazole-C5 | ~8.0 - 8.5 | ~135 - 145 | Data from related oxazole and thiazole derivatives. rsc.orgnih.gov |

| Propyl-CH₂ (α to ring) | ~2.8 - 3.2 | ~28 - 32 | Data from alkyl-substituted heterocyles. |

| Propyl-CH₂ (β to ring) | ~1.7 - 2.0 | ~22 - 26 | Data from alkyl-substituted heterocycles. |

| Propyl-CH₃ | ~0.9 - 1.1 | ~13 - 15 | Data from alkyl-substituted heterocycles. |

| Ethyl-CH₂ | ~4.2 - 4.4 | ~60 - 62 | Data from ethyl esters of heterocyclic acids. rsc.org |

| Ethyl-CH₃ | ~1.2 - 1.4 | ~14 - 15 | Data from ethyl esters of heterocyclic acids. rsc.org |

| Carboxylate-C=O | - | ~160 - 165 | Data from ethyl esters of heterocyclic acids. rsc.org |

Predicted IR Spectroscopy:

The infrared (IR) spectrum is determined by the vibrational modes of the molecule. Key vibrational frequencies for this compound can be predicted based on characteristic group frequencies. The most prominent peaks would be the C=O stretching frequency of the ester group, typically found around 1720-1740 cm⁻¹, and the C=N and C=C stretching vibrations of the oxazole ring in the 1500-1650 cm⁻¹ region. The C-H stretching vibrations of the alkyl groups would appear around 2850-3000 cm⁻¹. rsc.org

Table 3: Predicted Key IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| C-H (Alkyl) | 2850 - 3000 | Stretching |

| C=O (Ester) | 1720 - 1740 | Stretching |

| C=N (Oxazole) | 1600 - 1650 | Stretching |